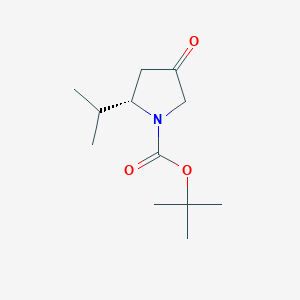

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Ring

The core pyrrolidine ring is typically constructed via cyclization reactions involving an appropriate amine and a carbonyl compound. Common approaches include:

- Intramolecular cyclization of amino alcohols or amino acids derivatives.

- Cyclization of linear precursors bearing amine and carbonyl functionalities under controlled conditions.

This step establishes the five-membered nitrogen-containing heterocycle essential for the target compound.

Introduction of the Isopropyl Group

The isopropyl substituent at the 2-position is introduced through alkylation reactions:

- Alkylation of the pyrrolidine ring nitrogen or carbon using isopropyl halides (e.g., isopropyl bromide or chloride).

- Control of stereochemistry at the 2-position is critical, often achieved by using chiral starting materials or chiral catalysts to obtain the (2S)-configuration.

Formation of the tert-Butyl Ester

The tert-butyl ester protecting group on the carboxylate is introduced by:

- Esterification of the carboxylic acid precursor with tert-butyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternatively, N-tert-butoxycarbonyl (Boc) protection of the nitrogen can be employed if the carboxylate is part of an amide or carbamate structure.

Industrial synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves:

| Aspect | Description |

|---|---|

| Process Type | Batch or continuous flow processes depending on scale and equipment availability |

| Solvents | Common solvents include tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and others for optimal solubility and reaction control |

| Temperature Range | Reactions are conducted typically between 25°C to 100°C, with preferred ranges around 60-85°C for 8-24 hours |

| Bases and Catalysts | Tertiary amines such as triethylamine, DIPEA, or 4-dimethylaminopyridine are used to facilitate reactions involving sulfonyl halides or esterifications |

| Purification Techniques | Crystallization, flash chromatography on silica gel, and distillation are employed to isolate and purify the product |

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amine and carbonyl precursor | 60-85 | 8-24 | Variable | Solvent: THF or acetonitrile; stereochemical control critical |

| Isopropyl group introduction | Alkylation with isopropyl halide + base (e.g., TEA) | 25-60 | 2-12 | Moderate | Use of chiral catalysts or chiral starting materials to ensure (2S)-configuration |

| tert-Butyl ester formation | Esterification with tert-butyl alcohol + acid catalyst | 25-60 | 4-12 | High | Acid catalysts such as p-toluenesulfonic acid preferred; reaction monitored by TLC |

| Purification | Flash chromatography (silica gel, PE/EA 2:1 to 1:1) | Ambient | - | - | Yields after purification typically >80% |

- Solvent Effects: THF and acetonitrile are preferred solvents due to their ability to dissolve both organic and polar intermediates, facilitating smooth reaction progress.

- Temperature Optimization: Maintaining reaction temperatures between 60-85°C improves reaction rates and yields while minimizing side reactions.

- Base Selection: Tertiary amines such as triethylamine and DIPEA effectively neutralize acids formed during reactions and promote alkylation and esterification steps.

- Purification: Flash chromatography using petroleum ether/ethyl acetate mixtures (ratios from 2:1 to 1:1) provides efficient separation of the target compound from impurities.

- Stereochemical Control: Use of chiral precursors or catalysts is essential to obtain the (2S)-enantiomer with high enantiomeric excess, critical for biological activity.

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Pyrrolidine ring formation | Amine + carbonyl compound, THF, 60-85°C | Ring closure | Variable | Stereochemistry control needed |

| Isopropyl group introduction | Isopropyl halide, TEA or DIPEA, 25-60°C | Alkylation at C-2 | Moderate | Chiral control important |

| tert-Butyl ester formation | tert-Butyl alcohol, acid catalyst, 25-60°C | Esterification of carboxylic acid | High | Acid catalyst choice critical |

| Purification | Flash chromatography (silica gel) | Isolation and purification | >80 | Solvent system PE/EA 2:1 to 1:1 |

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The 4-oxo group in the pyrrolidine ring undergoes selective oxidation and reduction under controlled conditions:

-

Key Insight : Reduction with NaBH₄ preserves the stereochemistry at C2 but introduces a hydroxyl group at C4 with moderate diastereoselectivity. Catalytic hydrogenation achieves higher enantiopurity due to substrate-directed hydrogenation .

Nucleophilic Substitution at the Carbonyl Group

The 4-oxo group participates in nucleophilic additions, enabling functionalization of the pyrrolidine scaffold:

| Reagent | Product | Stereochemical Outcome | Application |

|---|---|---|---|

| Grignard reagents (e.g., R-MgX) | (2S)-2-isopropyl-4-alkyl/aryl-pyrrolidine-1-carboxylate | Retention of C2 configuration | Synthesis of branched amines |

| NH₂OH·HCl | (2S)-2-isopropyl-4-oximino-pyrrolidine-1-carboxylate | Syn-addition of oxime group | Intermediate for heterocycles |

Ring-Opening and Functionalization

The tert-butyl ester acts as a protecting group, enabling regioselective ring-opening reactions:

Example Reaction Pathway:

-

Acid-Catalyzed Hydrolysis :

-

Reagent: HCl in dioxane/H₂O

-

Product: (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylic acid

-

Yield: 85%.

-

-

Enolate Alkylation :

Cycloaddition and Tandem Reactions

The compound participates in [3+2] cycloadditions and tandem processes to form polycyclic frameworks:

Comparative Reactivity of Analogues

The isopropyl substituent at C2 significantly influences reactivity:

Stereochemical Outcomes

The (2S) configuration directs asymmetric induction in downstream reactions:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Synthetic Routes

The synthesis typically involves:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Alkylation: The introduction of the isopropyl group via alkylation reactions using isopropyl halides.

- Esterification: The formation of the tert-butyl ester from carboxylic acids and tert-butyl alcohol.

Biological Research

Enzyme Mechanisms and Inhibitors

In biological studies, tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate aids in investigating enzyme mechanisms. It is utilized to develop enzyme inhibitors that can modulate biological pathways, making it valuable in drug discovery.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and diabetes.

Pharmaceutical Development

Drug Design

The compound's unique structure makes it an attractive scaffold for designing new therapeutic agents. Its ability to interact with various biological targets allows researchers to explore its potential in developing novel pharmaceuticals .

Mechanism of Action

The mechanism involves binding to active sites of enzymes or receptors, altering their conformation or activity. This modulation can lead to significant changes in cellular processes, which is critical for therapeutic applications.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is used as an intermediate in synthesizing fine chemicals and agrochemicals. Its stability and reactivity under various conditions make it suitable for large-scale production processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block and chiral auxiliary in asymmetric synthesis |

| Biological Research | Investigates enzyme mechanisms and develops enzyme inhibitors |

| Pharmaceuticals | Serves as a scaffold for drug design targeting various diseases |

| Industrial Use | Acts as an intermediate in producing fine chemicals and agrochemicals |

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This modulation can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Stereochemical Variations

The compound’s structural analogs differ in substituents, stereochemistry, or functional groups, leading to distinct chemical and physical properties. Key comparisons include:

Key Observations :

- Stereochemistry : The (2S)-configuration in the target compound and ’s analog contrasts with the undefined stereochemistry in ’s indole derivative, impacting their utility in enantioselective processes .

- Boc Protection : All analogs share the Boc group, but its deprotection kinetics vary with adjacent substituents. For example, the 4-oxo group in the target compound may accelerate acid-mediated Boc removal compared to hydroxylated analogs .

Stability and Reactivity

- Thermal Stability: The 4-oxo group in the target compound may reduce thermal stability compared to saturated or hydroxylated analogs due to keto-enol tautomerism .

- Reactivity : The ketone enables condensations (e.g., Wittig reactions) or reductions to alcohols, whereas hydroxylated analogs () are better suited for alkylation or acylation .

Biological Activity

Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with significant potential in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is integral to its biological activity. The presence of the tert-butyl and isopropyl groups enhances its structural properties, making it a valuable scaffold for drug development and enzyme studies.

- Molecular Formula : C12H21NO3

- Molecular Weight : 225.30 g/mol

- Structural Features : Contains a five-membered nitrogen-containing heterocycle (pyrrolidine) with functional groups that may influence its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. Its biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : It can potentially bind to receptors, influencing signal transduction pathways and cellular responses.

- Hydrophobic Interactions : The structural characteristics allow for hydrophobic interactions with lipid membranes or protein structures.

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites of enzymes or receptors.

- Altering the conformation of target proteins, thereby affecting their function.

- Potentially influencing downstream signaling pathways that regulate various physiological processes.

Case Studies

-

Enzyme Interaction Studies :

- A study highlighted the compound's potential to inhibit certain enzymes involved in metabolic pathways, suggesting its use as a lead compound in drug discovery targeting metabolic disorders.

- Kinetic studies demonstrated that at concentrations around 50 μM, significant inhibition was observed in enzyme assays, indicating effective modulation of enzymatic activity.

-

Receptor Modulation :

- Research indicated that the compound could interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways. This suggests applications in treating conditions such as anxiety or depression.

-

Antimicrobial Activity :

- Investigations into the antimicrobial properties revealed promising results against several bacterial strains, indicating potential uses in developing new antibiotics.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | Different stereochemistry | Moderate enzyme inhibition |

| Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | C13H20N2O3 | Contains a cyano group | Enhanced receptor binding |

| N-Boc-(S)-proline | C10H17NO3 | Common amino acid derivative | Significant role in peptide synthesis |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing tert-butyl-protected pyrrolidine derivatives like (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate?

- Methodology :

- Activation of carboxylic acids : Use coupling agents like isobutyl chloroformate with DIPEA (diisopropylethylamine) to form mixed anhydrides, enabling nucleophilic substitution (e.g., with amines or alcohols) .

- Purification : Flash chromatography (e.g., 25 g silica column, 0–100% ethyl acetate/hexane gradient) achieves >95% purity. Yields typically range from 59% to 69% depending on reaction optimization .

- Critical parameters : Reaction time (2–24 hours), solvent polarity (CH₂Cl₂ or THF), and stoichiometric ratios (e.g., 1:1.2 equivalents of nucleophile) .

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

- Approach :

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2S,4R)-pyrrolidine derivatives) to preserve stereochemistry .

- Analytical validation : Confirm stereochemistry via [α]D²⁵ (optical rotation) and chiral HPLC. For example, [α]D²⁵ = −55.0° (c 0.20, CHCl₃) was reported for a related compound .

- Avoiding racemization : Low-temperature reactions (0–25°C) and non-polar solvents minimize epimerization .

Q. What spectroscopic techniques are essential for structural confirmation?

- Key techniques :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H), pyrrolidine ring protons (δ 3.0–4.5 ppm), and carbonyl carbons (δ ~170 ppm) .

- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ = 284.1856, observed 284.1862) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc-group vibrations (C-O-C at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction pathways be analyzed to minimize byproduct formation in derivatives of this compound?

- Strategies :

- Mechanistic studies : Use LC-MS to monitor intermediate formation (e.g., mixed anhydrides) and optimize quenching steps (e.g., HCl washes to remove excess reagents) .

- Byproduct identification : Characterize side products (e.g., over-alkylated species) via preparative TLC or HPLC-MS .

- Catalyst screening : Compare Pd/C hydrogenation (99% purity) vs. alternative catalysts for selectivity in reduction steps .

Q. What computational or experimental methods elucidate the compound’s role in hybrid Lewis acid/base catalysis?

- Methodological framework :

- DFT calculations : Model transition states to predict regioselectivity in nucleophilic additions .

- Kinetic studies : Measure rate constants under varying temperatures/pH to identify rate-determining steps (e.g., anhydride formation vs. coupling) .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm stereoelectronic effects (e.g., puckering of the pyrrolidine ring) .

Q. How do steric and electronic effects influence the reactivity of the 4-oxo group in this compound?

- Case studies :

- Steric hindrance : The tert-butyl group shields the pyrrolidine ring, reducing undesired nucleophilic attacks at the 1-position .

- Electronic modulation : Electron-withdrawing groups (e.g., 4-oxo) enhance electrophilicity at adjacent carbons, facilitating enolate formation for alkylation .

- Comparative data : Derivatives with bulkier substituents (e.g., isopropyl vs. methyl) show 10–15% lower reactivity in coupling reactions due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.